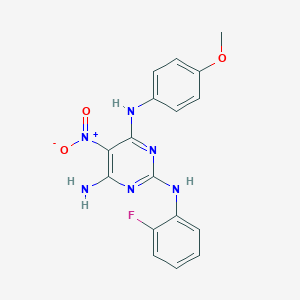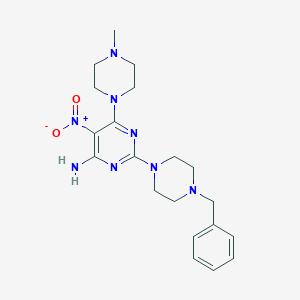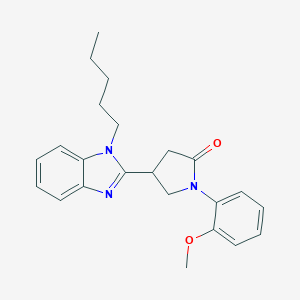![molecular formula C20H18FN5O B356387 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 586992-27-0](/img/structure/B356387.png)
2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (abbreviated as FPQ) is a novel compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. FPQ is a pyrroloquinoxaline derivative that has been shown to exhibit potent activity against various diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inhibiting the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Moreover, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Moreover, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its structure is well-defined. Moreover, this compound has been shown to exhibit potent activity against various diseases, making it an attractive target for drug development. However, this compound also has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to store and handle. Moreover, the compound is highly toxic and can pose a risk to researchers working with it.
未来方向
There are several future directions for research on 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. One direction is to explore the potential of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to investigate the mechanism of action of this compound in more detail, which could lead to the development of more potent and selective analogs. Moreover, future research could focus on optimizing the synthesis method of this compound to improve its stability and reduce its toxicity. Finally, future research could focus on developing novel drug delivery systems for this compound to improve its bioavailability and efficacy.
合成方法
2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents, including 4-fluoroaniline, propylamine, and pyrrolo[2,3-b]quinoxaline-3-carboxylic acid. The synthesis of this compound has been described in detail in several research papers, and the compound has been synthesized using different methods. However, the most commonly used method involves the reaction of 4-fluoroaniline with propylamine, followed by the condensation of the resulting product with pyrrolo[2,3-b]quinoxaline-3-carboxylic acid.
科学研究应用
2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to exhibit neuroprotective effects against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, this compound has been shown to exhibit antiviral activity against several viruses, including HIV and hepatitis C virus.
属性
IUPAC Name |
2-amino-1-(4-fluorophenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-2-11-23-20(27)16-17-19(25-15-6-4-3-5-14(15)24-17)26(18(16)22)13-9-7-12(21)8-10-13/h3-10H,2,11,22H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHVUSDDMOMSET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1-(3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356304.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356306.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356307.png)
![7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356308.png)
![7-Bromo-1-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356312.png)
![6-Amino-1,3-diphenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B356313.png)
![2,12-Dimethyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide](/img/structure/B356318.png)
![3-[2-(diethylamino)ethyl]-8,8-dimethyl-2-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B356319.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B356320.png)




![2-imino-N-(2-methoxyethyl)-1,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B356327.png)